REACTION_CXSMILES
|
N1CCCCC1.C(O)=O.CC1(C)[O:18][C:16](=[O:17])[CH2:15][C:13](=O)O1.C(=O)[C:21]1[CH:30]=[CH:29][C:26]([O:27][CH3:28])=[C:23]([O:24][CH3:25])[CH:22]=1>>[CH3:25][O:24][C:23]1[CH:22]=[C:21]([CH2:13][CH2:15][C:16]([OH:18])=[O:17])[CH:30]=[CH:29][C:26]=1[O:27][CH3:28]
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Name
|
|
Quantity
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23.7 mL
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Type
|
reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
22.6 mL
|
Type
|
reactant
|
Smiles
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C(=O)O
|
Name
|
|
Quantity
|
7.2 g
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Type
|
reactant
|
Smiles
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CC1(OC(=O)CC(=O)O1)C
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Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
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C(C1=CC(OC)=C(OC)C=C1)=O
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Type
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CUSTOM
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Details
|
under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooling
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Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)CCC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |